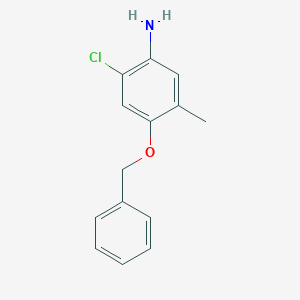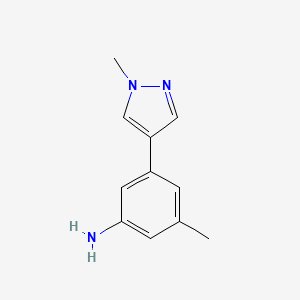amine](/img/structure/B13308056.png)
[1-(5-Chlorothiophen-2-yl)ethyl](4-methoxybutyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chlorothiophen-2-yl)ethylamine is an organic compound that features a thiophene ring substituted with a chlorine atom and an ethyl group, which is further connected to a butylamine chain with a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)ethylamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Alkylation: The chlorinated thiophene undergoes alkylation with ethyl halides in the presence of a base to form the ethyl-substituted thiophene.
Amination: The ethyl-substituted thiophene is reacted with 4-methoxybutylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of 1-(5-Chlorothiophen-2-yl)ethylamine may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Chlorothiophen-2-yl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific electronic properties, such as conductive polymers.
Wirkmechanismus
The mechanism of action of 1-(5-Chlorothiophen-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene ring and amine group are key functional groups that facilitate binding to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1-(4-chlorophenyl)ethyl][(5-chlorothiophen-2-yl)methyl]amine: Similar in structure but with a phenyl ring instead of a butylamine chain.
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}ethan-1-ol: Contains an ethanol group instead of a methoxybutyl chain.
Uniqueness
1-(5-Chlorothiophen-2-yl)ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybutyl chain differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions.
Eigenschaften
Molekularformel |
C11H18ClNOS |
|---|---|
Molekulargewicht |
247.79 g/mol |
IUPAC-Name |
N-[1-(5-chlorothiophen-2-yl)ethyl]-4-methoxybutan-1-amine |
InChI |
InChI=1S/C11H18ClNOS/c1-9(10-5-6-11(12)15-10)13-7-3-4-8-14-2/h5-6,9,13H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
YSMMMAQCZYBNKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(S1)Cl)NCCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[4.4]nonane-1-thiol](/img/structure/B13307992.png)
![4-[(But-2-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid](/img/structure/B13307997.png)


![2-ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13308006.png)
![1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one](/img/structure/B13308012.png)
![1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13308024.png)
![{[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B13308030.png)


![3-[3-(Aminomethyl)phenyl]aniline](/img/structure/B13308052.png)
![3-[(5-Bromofuran-2-yl)methoxy]azetidine](/img/structure/B13308068.png)
